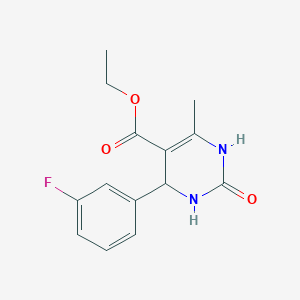

Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This compound is characterized as a white crystalline solid with a melting point of 210–213°C and solubility in polar solvents like DMSO . Its synthesis typically involves the condensation of 3-fluorobenzaldehyde, ethyl acetoacetate, and urea under solvent-free or solvent-assisted conditions, using catalysts such as CuCl₂·2H₂O or HCl . DHPM derivatives are pharmacologically significant, with applications in anticancer, antimicrobial, and anti-inflammatory research due to their structural versatility .

Properties

IUPAC Name |

ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUADGRARMITEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 3-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the tetrahydropyrimidine ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has garnered attention in the pharmaceutical industry for its potential as a therapeutic agent. Its structural framework suggests activity against various diseases.

Anticancer Activity

Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit anticancer properties. For instance:

- Case Study 1 : A study demonstrated that similar compounds showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound.

- Case Study 2 : A comparative study on derivatives of tetrahydropyrimidines revealed that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound has been linked to its interaction with various biological targets.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical pathways relevant to disease progression.

- Table 1: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Dipeptidyl Peptidase | 12.5 | |

| Carbonic Anhydrase | 8.0 | |

| Aldose Reductase | 15.0 |

Synthetic Applications

In addition to its biological applications, this compound serves as an intermediate in organic synthesis.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of more complex molecules through various chemical reactions such as:

- Condensation Reactions : Useful for creating larger heterocyclic systems.

Table 2: Synthetic Pathways

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Condensation | Pyrimidine Derivative | 75 |

| Alkylation | Alkylated Tetrahydropyrimidine | 65 |

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position of fluorine substitution on the phenyl ring and the replacement of the oxo group with thioxo significantly influence physical properties and reactivity. Key analogs include:

Key Observations :

- Fluorine Position : The 3-fluorophenyl analog exhibits higher thermal stability (melting point 210–213°C) compared to the 4-fluorophenyl isomer (182–184°C), likely due to steric and electronic effects .

- Thioxo vs. Oxo : Thioxo derivatives (e.g., 2-fluorophenyl analog) decompose at higher temperatures (216–220°C), suggesting stronger intermolecular interactions via sulfur’s polarizability .

Biological Activity

Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C14H14FN2O3

- Molecular Weight : 270.27 g/mol

- CAS Number : Not specified in the results

Dihydropyrimidines (DHPs) like this compound have been shown to interact with various biological targets:

- Enzyme Inhibition : DHPs can act as inhibitors for enzymes such as 5-lipoxygenase, which is involved in the inflammatory response and has implications in cancer progression .

- Receptor Modulation : Some studies indicate that DHPs can modulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolism and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed IC50 values of 11.8 μM against MCF-7 breast cancer cells .

Antimicrobial Activity

DHPs are also noted for their antimicrobial properties:

- Antibacterial and Antifungal Effects : The compound has exhibited activity against several bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Study on Cancer Cell Lines

A study conducted on MCF-7 and other cancer cell lines revealed that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G1 phase.

Comparative Analysis with Other DHPs

In a comparative study involving various DHP derivatives:

| Compound | IC50 (μM) | Target Cells |

|---|---|---|

| Ethyl 4-(3-fluorophenyl)-6-methyl | 11.8 | MCF-7 |

| Ethyl 4-(4-fluorophenyl)-6-methyl | 15.8 | MCF-7 |

| Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl | 12.5 | MCF-7 |

This table illustrates that while all compounds exhibit anticancer activity, ethyl 4-(3-fluorophenyl)-6-methyl shows superior efficacy compared to its analogs.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of 3-fluorobenzaldehyde, ethyl acetoacetate, and urea/thiourea derivatives. Key parameters include:

- Catalysts : Lewis acids (e.g., HCl, FeCl₃) or organocatalysts for improved regioselectivity .

- Solvents : Ethanol or acetic acid under reflux (80–100°C) .

- Purification : Recrystallization from ethanol or column chromatography for high purity (>95%) . Optimization involves adjusting molar ratios, solvent polarity, and catalyst loading to maximize yield (reported 60–85%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; ester carbonyl at δ 165–170 ppm) .

- X-Ray Crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., puckering parameters, dihedral angles) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at 1680–1720 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) . Cross-referencing with computational data (DFT-optimized structures) enhances validation .

Q. How should researchers design experiments to evaluate the compound’s biological activity (e.g., antimicrobial, anticancer)?

- In vitro assays : Use standardized protocols like MIC (Minimum Inhibitory Concentration) for antimicrobial testing or MTT assays for cytotoxicity .

- Cell lines : Select relevant models (e.g., HeLa for anticancer studies; E. coli for antibacterial screening) .

- Controls : Include positive (e.g., doxorubicin) and negative (vehicle) controls. Dose-response curves and IC₅₀ calculations are critical .

Advanced Research Questions

Q. What strategies improve regioselectivity and yield in multi-step syntheses involving fluorophenyl substituents?

- Directed ortho-metalation : Introduce fluorine early to guide substituent positioning .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 10–15% .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent side reactions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (purity, assay conditions) .

- Reproducibility checks : Validate results across multiple labs with standardized protocols .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing fluorine with chlorine) to isolate contributing factors .

Q. What role do computational methods (e.g., molecular docking, QSAR) play in elucidating the compound’s mechanism?

- Molecular docking : Simulate binding to targets (e.g., dihydrofolate reductase) using AutoDock Vina. Key parameters: grid size (20 ų), exhaustiveness (100) .

- QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity to predict optimized derivatives .

Q. How can thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform stability studies?

- TGA : Determine decomposition onset (typically 200–250°C) and residue analysis under nitrogen .

- DSC : Identify phase transitions (e.g., melting point ~180°C) and assess crystallinity .

Q. What green chemistry approaches enhance the sustainability of its synthesis?

- Solvent-free conditions : Mechanochemical grinding reduces waste .

- Recyclable catalysts : Use magnetic nanoparticles (Fe₃O₄-supported catalysts) for easy separation .

- Energy efficiency : Microwave or ultrasound-assisted reactions lower energy consumption by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.